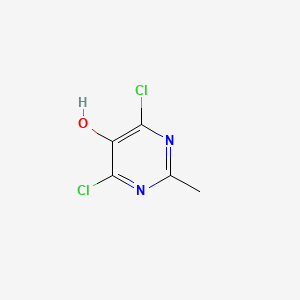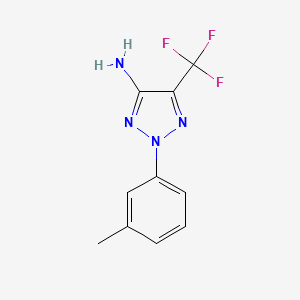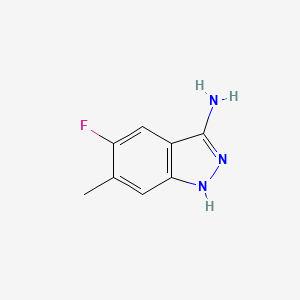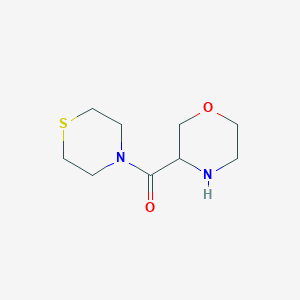
Morpholin-3-yl(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholin-3-yl(thiomorpholino)methanone is a compound that belongs to the class of morpholine derivatives It is characterized by the presence of both morpholine and thiomorpholine rings, which are six-membered heterocyclic structures containing nitrogen and sulfur atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-3-yl(thiomorpholino)methanone typically involves the reaction of morpholine and thiomorpholine derivatives under specific conditions. One common method involves the use of 1,2-amino alcohols and α-haloacid chlorides. The process generally includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides to form intermediate compounds, which are then cyclized and reduced to yield the desired morpholine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing transition metal catalysis and stereoselective methods to ensure the desired configuration of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholin-3-yl(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Morpholin-3-yl(thiomorpholino)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of morpholin-3-yl(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A six-membered ring containing nitrogen and oxygen, widely used in organic synthesis and as a solvent.
Thiomorpholine: Similar to morpholine but contains sulfur instead of oxygen, used in the synthesis of various pharmaceuticals.
Uniqueness
Morpholin-3-yl(thiomorpholino)methanone is unique due to the presence of both morpholine and thiomorpholine rings in its structure.
Propriétés
Formule moléculaire |
C9H16N2O2S |
|---|---|
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
morpholin-3-yl(thiomorpholin-4-yl)methanone |
InChI |
InChI=1S/C9H16N2O2S/c12-9(8-7-13-4-1-10-8)11-2-5-14-6-3-11/h8,10H,1-7H2 |
Clé InChI |
SKDQWYLBJFJTTH-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(N1)C(=O)N2CCSCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
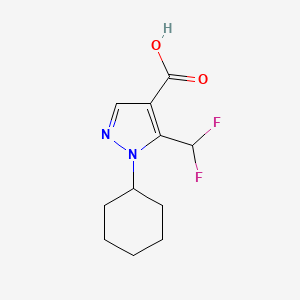
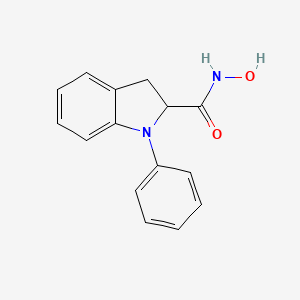
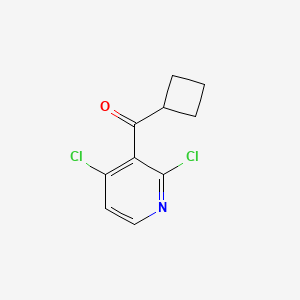
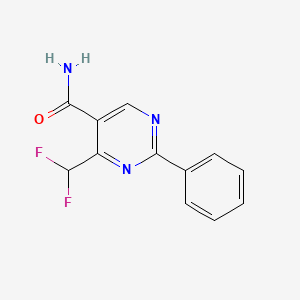
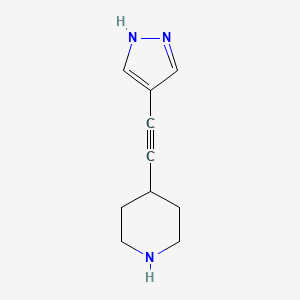
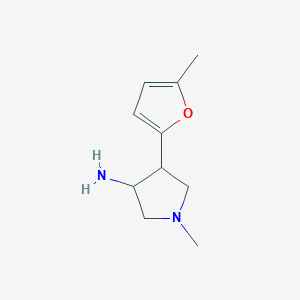
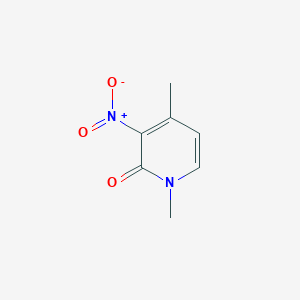
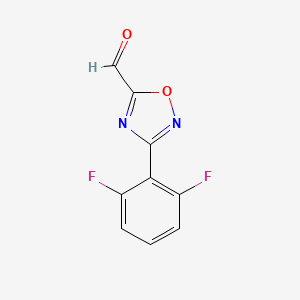
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)
